molecular formula C10H20ClNO2 B1436458 {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride CAS No. 2060000-35-1

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride

Cat. No.: B1436458
CAS No.: 2060000-35-1
M. Wt: 221.72 g/mol
InChI Key: HHWNWKKWGDTKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1,9-Dioxaspiro[55]undecan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a secondary amine .

Scientific Research Applications

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group.

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNWKKWGDTKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Reactant of Route 2
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Reactant of Route 3
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Reactant of Route 4
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Reactant of Route 5
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Reactant of Route 6
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.